

In Vivo Validation of 113-O16B for Cancer Immunotherapy: A Comparative Guide

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Compound of Interest

Compound Name: 113-O16B

Cat. No.: B15597133

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the ionizable lipid **113-O16B** with other clinically relevant alternatives for mRNA-based cancer immunotherapy. The information presented is based on available preclinical data to assist researchers in making informed decisions for their drug development programs.

Introduction to 113-O16B and Alternatives

The advent of mRNA vaccines has revolutionized the landscape of immunotherapy. Central to the success of these vaccines are the lipid nanoparticles (LNPs) that encapsulate and deliver the mRNA cargo. The ionizable lipid is a critical component of the LNP, influencing its delivery efficiency, tissue tropism, and overall immunogenicity.

113-O16B is a disulfide bond-containing ionizable cationic lipidoid that has been investigated for its potential in delivering mRNA cancer vaccines. Preclinical studies have highlighted its ability to target lymph nodes, a key site for initiating adaptive immune responses.

This guide compares **113-O16B** with three other prominent ionizable lipids:

- ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®).
- SM-102: The ionizable lipid used in the Moderna COVID-19 vaccine (Spikevax®).

- DLin-MC3-DMA (MC3): The ionizable lipid in the first FDA-approved siRNA therapeutic, Onpattro®.

Comparative In Vivo Performance

The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of mRNA vaccines formulated with **113-O16B** and its alternatives in cancer models.

Table 1: Biodistribution and Lymph Node Targeting

Ionizable Lipid	Animal Model	Route of Administration	Key Findings	Reference
113-O12B	C57BL/6 Mice	Subcutaneous (s.c.)	Significantly higher mRNA expression in draining lymph nodes compared to the liver.	
ALC-0315	C57BL/6 Mice	Subcutaneous (s.c.)	Higher mRNA expression in the liver compared to draining lymph nodes.	
SM-102	C57BL/6 Mice	Intramuscular (i.m.)	High transfection efficiency at the injection site with some distribution to the liver and spleen.	[1]
DLin-MC3-DMA	C57BL/6 Mice	Intramuscular (i.m.)	Effective in vivo delivery of mRNA.	[2]

Note: 113-O12B is a closely related analogue of **113-O16B** from the same study and is presented here as a surrogate for lymph node targeting capabilities.

Table 2: Anti-Tumor Efficacy in B16F10 Melanoma Model

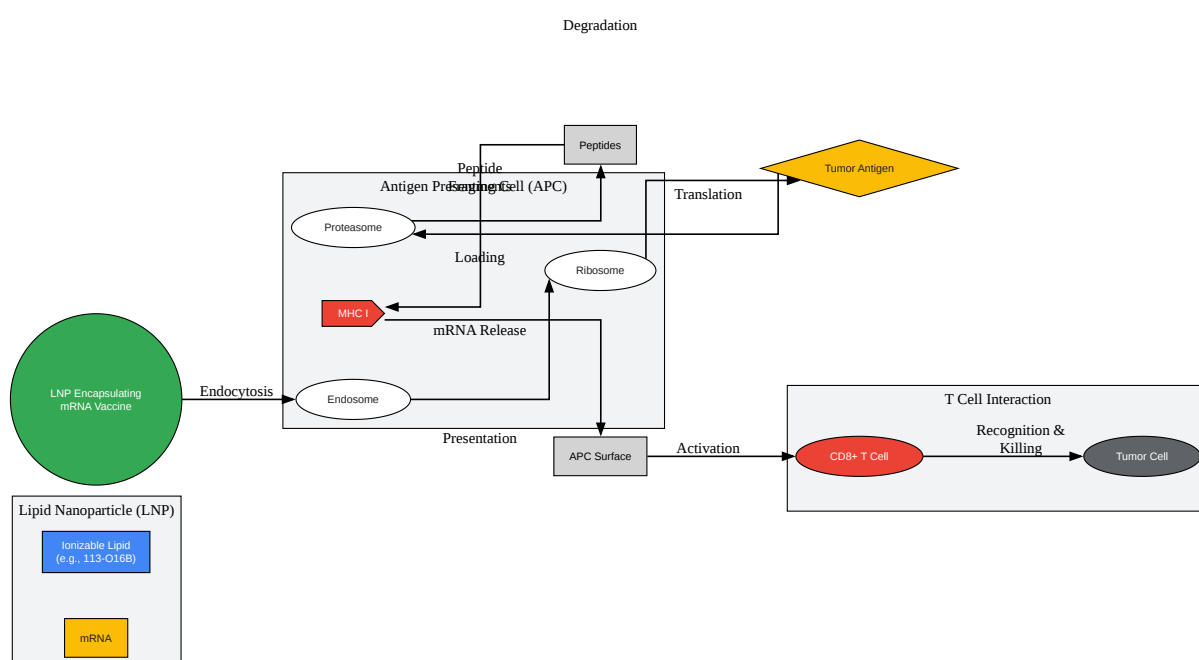
Ionizable Lipid	Therapeutic Regimen	Tumor Growth Inhibition	Survival Benefit	Reference
113-O12B	OVA mRNA vaccine	Significantly suppressed tumor growth compared to control.	Improved survival.	
ALC-0315	OVA mRNA vaccine	Less effective tumor growth inhibition compared to 113-O12B.	Modest survival benefit.	
SM-102	IFN β mRNA (intratumoral)	Significantly delayed tumor growth.	Not reported.	[3]
DLin-MC3-DMA	HPV-16 E7 mRNA vaccine	Induced protective immune responses and tumor suppression.	Not reported.	[4]

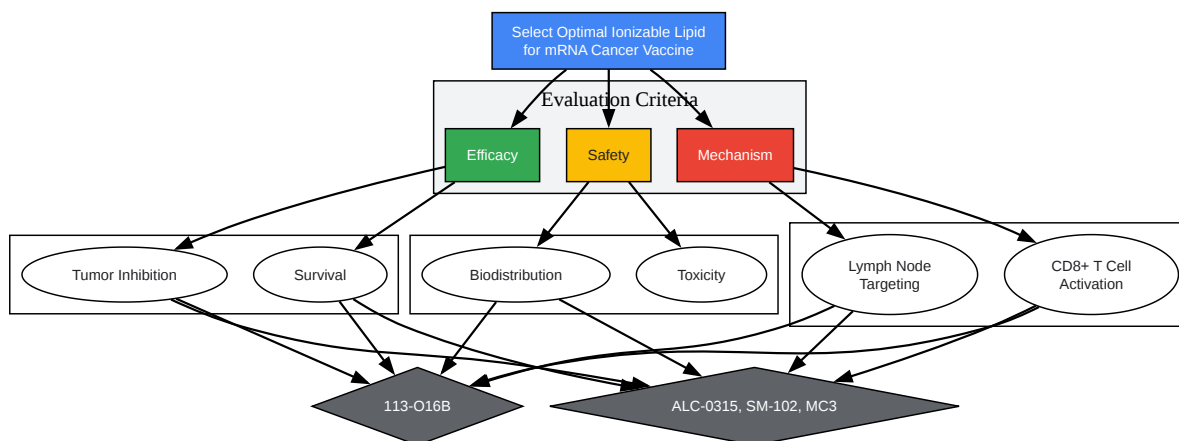
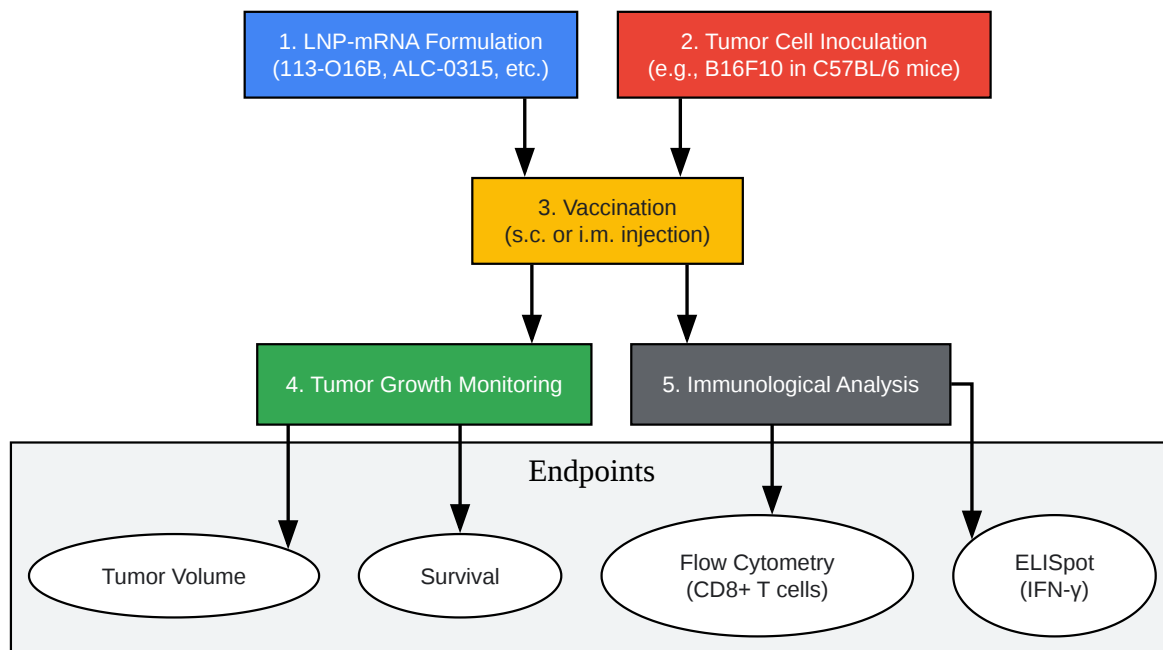
Table 3: Immunogenicity - CD8+ T Cell Response

Ionizable Lipid	Assay	Key Findings	Reference
113-O12B	Flow Cytometry & ELISpot	Significantly increased the percentage of OVA-specific CD8+ T cells in splenocytes compared to ALC-0315.	
ALC-0315	Flow Cytometry & ELISpot	Induced a CD8+ T cell response, but to a lesser extent than 113-O12B.	
SM-102	Flow Cytometry	Elicited robust cellular immune responses.	[1]
DLin-MC3-DMA	Not specified	Induced strong antigen-specific immune responses.	[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key processes involved.





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